2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate
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Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroformate to form the intermediate ethyl 2-(2-aminophenylthio)acetate. This intermediate is then cyclized to form the benzothiazole ring. The final step involves the reaction of the benzothiazole derivative with phenyl isocyanate to form the desired carbamate compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and green chemistry principles can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential as an anti-tubercular and anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-(2-Benzothiazolyl)acetate
- 2-(2-Benzothiazolyl)acetic acid
Uniqueness
Compared to other benzothiazole derivatives, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate is unique due to its specific functional groups and structural features. The presence of the carbamate group and the phenyl ring can enhance its biological activity and specificity. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules .
Properties
CAS No. |
199172-79-7 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H14N2O3S/c19-15-13-8-4-5-9-14(13)22-18(15)10-11-21-16(20)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
InChI Key |
WHFSGWPZRYXNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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